

# What is the chemical structure of L-guluronic acid octasodium salt?

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## Compound of Interest

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## An In-depth Technical Guide to L-Guluronic Acid Octasodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of L-guluronic acid octasodium salt, a significant oligomer derived from alginates. This document is intended to serve as a valuable resource for professionals in the fields of biochemistry, pharmaceutical sciences, and materials science.

### Chemical Structure and Properties

L-guluronic acid octasodium salt is the sodium salt of an octasaccharide composed of eight L-guluronic acid units. These units are linearly linked by  $\alpha$ -(1  $\rightarrow$  4) glycosidic bonds. As a component of alginates, which are natural polysaccharides extracted from brown seaweed, this oligomer plays a role in the gel-forming properties of alginate.<sup>[1][2]</sup> The carboxyl group of each L-guluronic acid residue is deprotonated and associated with a sodium ion.

The chemical formula for **L-octaguluronic acid octasodium salt** is  $C_{48}H_{58}Na_8O_{49}$ .<sup>[2]</sup>

### Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of L-guluronic acid octasodium salt, showing the  $\alpha$ -(1  $\rightarrow$  4) linkages between the L-guluronic acid units in their pyranose form.

Caption: Chemical structure of L-guluronic acid octasodium salt.

## Physicochemical Properties

A summary of the key physicochemical properties of L-guluronic acid octasodium salt is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{48}H_{58}Na_8O_{49}$	[1][2]
Molecular Weight	1602.86 g/mol	[1][2]
CAS Number	862694-88-0	[2][3]
Appearance	Solid	[4]
Solubility	Soluble in water	[5]
Source	Extracted from seaweed (alginate)	[1][2]

## Experimental Protocols

The preparation and characterization of L-guluronic acid octasodium salt typically involve the degradation of alginate rich in guluronic acid, followed by fractionation and structural analysis.

### Preparation of Oligoguluronates by Acid Hydrolysis

This protocol describes the general procedure for obtaining oligomers of L-guluronic acid from alginate.

- **Preparation of Polyguluronic Acid:** Start with a sodium alginate sample that has a high content of L-guluronic acid. The polyguluronic acid fraction can be isolated by precipitation at a low pH (around 2.85).[6]

- **Acid Hydrolysis:** The isolated polyguluronic acid is subjected to partial acid hydrolysis. This can be achieved by treating the sample with a dilute acid (e.g., HCl or trifluoroacetic acid) at an elevated temperature (e.g., 95-100 °C).[7][8] The duration of hydrolysis will determine the average molecular weight of the resulting oligomers.
- **Neutralization and Fractionation:** After hydrolysis, the reaction is neutralized with a base (e.g., NaOH or NaHCO<sub>3</sub>).[6][8] The resulting mixture of oligosaccharides is then fractionated based on size using techniques such as size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC).[7][9]
- **Desalination:** The fractionated oligosaccharides are desalted, for example, by dialysis.[8]
- **Lyophilization:** The purified oligosaccharide fractions are lyophilized to obtain a solid powder.

## Structural Characterization

The following techniques are crucial for confirming the structure and purity of the prepared L-guluronic acid octasodium salt.

NMR is a powerful tool for the detailed structural elucidation of oligosaccharides.

- **Sample Preparation:** Dissolve approximately 20 mg of the lyophilized sample in deuterium oxide (D<sub>2</sub>O). To remove exchangeable protons, the sample can be lyophilized and redissolved in D<sub>2</sub>O a couple of times.[5][10]
- **1D NMR (<sup>1</sup>H and <sup>13</sup>C):** Acquire one-dimensional proton and carbon-13 NMR spectra. The chemical shifts of anomeric protons and carbons are particularly informative for determining the monosaccharide composition and the nature of the glycosidic linkages.[11][12]
- **2D NMR (COSY, HSQC, HMBC):** Two-dimensional NMR experiments are essential for assigning the full proton and carbon spectra.
  - **COSY (Correlation Spectroscopy):** Identifies proton-proton couplings within a sugar residue.[10]
  - **HSQC (Heteronuclear Single Quantum Coherence):** Correlates directly bonded protons and carbons.[10]

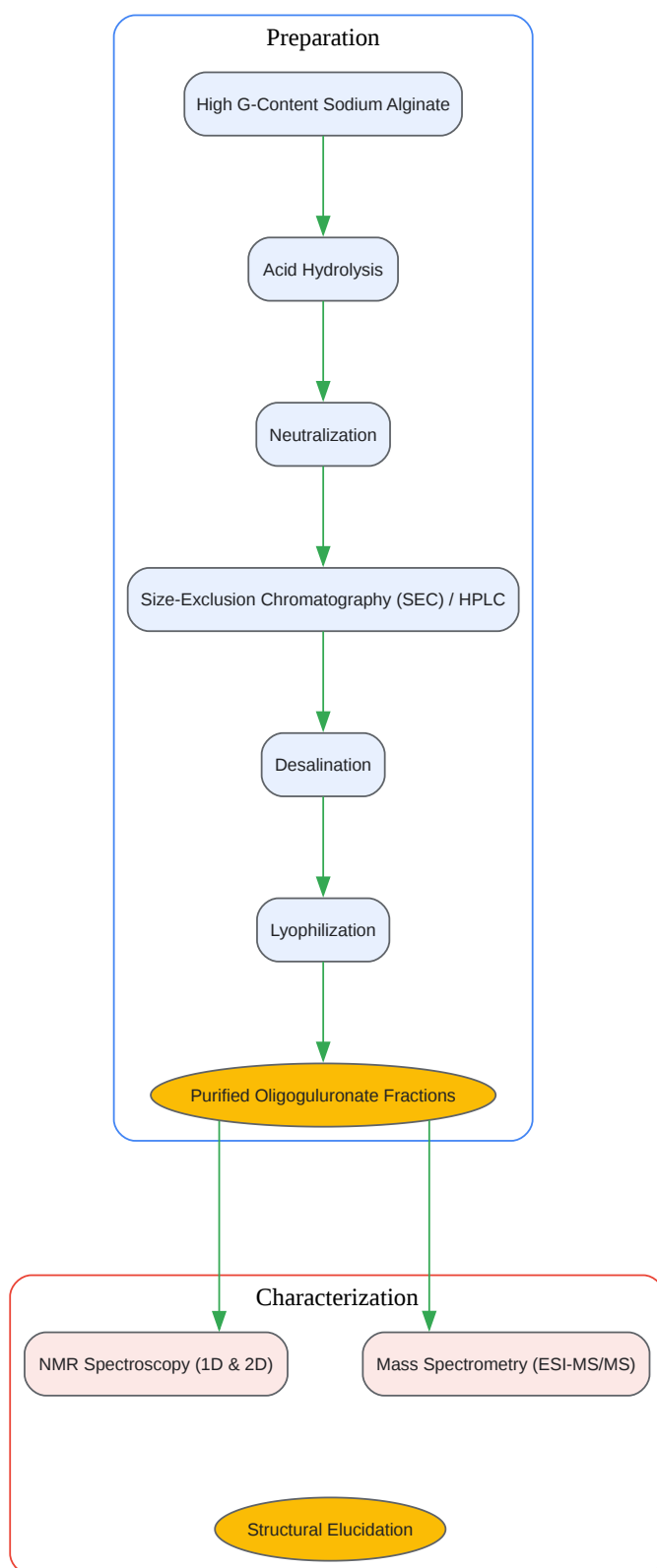
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying the glycosidic linkages between sugar units.[\[10\]](#)

Mass spectrometry is used to determine the molecular weight of the oligosaccharide and to confirm its composition.

- Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique suitable for analyzing large, non-volatile molecules like oligosaccharides.
- Sample Preparation: The sample is typically dissolved in a suitable solvent system, such as a mixture of water and acetonitrile, often with a small amount of a volatile salt to aid ionization.
- Analysis: In negative ion mode, ESI-MS will show deprotonated molecules  $[M-nH]^{n-}$  and adducts with sodium ions.[\[10\]](#) The mass spectrum will reveal the molecular weight of the octasaccharide.
- Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide information about the sequence of the monosaccharide units.[\[9\]](#)

## Experimental Workflow

The following diagram illustrates the typical workflow for the preparation and characterization of L-guluronic acid octasodium salt.



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Caption: Workflow for preparation and characterization.

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